molecular formula C20H25N7O2 B3003701 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 920414-43-3

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No. B3003701
CAS RN: 920414-43-3
M. Wt: 395.467
InChI Key: REUCLFZRKDVZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives is a topic of interest due to their potential antimicrobial activities. In the first study, a series of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines. The synthesis pathway included the formation of a Schiff base by using 4-methoxybenzaldehyde and further conversion to Mannich base derivatives using morpholine or methyl piperazine as the amine component. This multi-step synthesis process resulted in compounds that exhibited good to moderate antimicrobial activities against test microorganisms .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. In the second study, the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate in the presence of acetic acid led to the selective formation of 3-alkylamino-1-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones. Quantum-chemical calculations were employed to explain the observed reaction pathway, which is essential for understanding the energies of possible isomeric heterocyclization products. This insight into the molecular structure and the reaction pathway is vital for the design of new compounds with desired biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives are complex and require careful analysis to ensure the formation of the desired products. In the first study, the synthesis of triazole derivatives involved multiple steps, including the formation of a Schiff base and subsequent Mannich base derivatives. The reactivity of the intermediates and the final products was influenced by the choice of primary amines and the use of 4-methoxybenzaldehyde . In the second study, the condensation reaction was guided by quantum-chemical calculations to achieve selectivity in the formation of triazolo[4,3-a]pyrimidin-5(1H)-ones, demonstrating the importance of computational methods in understanding and predicting chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized triazole derivatives are directly related to their antimicrobial efficacy. While the first study did not explicitly detail the physical properties of the synthesized compounds, their antimicrobial activities suggest that the compounds possess the necessary properties to interact with and inhibit the growth of microorganisms . The second study's use of quantum-chemical calculations to predict the outcome of chemical reactions also implies a deep understanding of the physical and chemical properties of the reactants and products, which is essential for the rational design of compounds with specific biological activities .

Future Directions

Future research could focus on synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the structure to enhance its activity or reduce potential side effects .

properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-14(2)11-17(28)25-7-9-26(10-8-25)19-18-20(22-13-21-19)27(24-23-18)15-5-4-6-16(12-15)29-3/h4-6,12-14H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUCLFZRKDVZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.